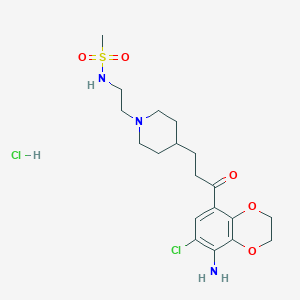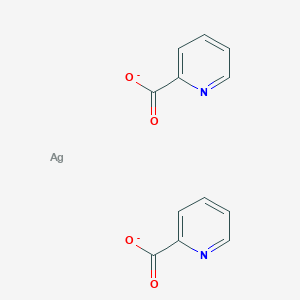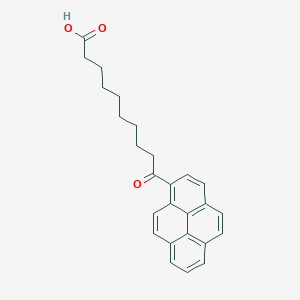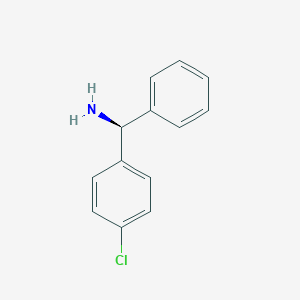
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid
概要
説明
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, also known as BAL-linker, is a very acid-sensitive linker used for the preparation of carboxamides, carbamates, and C-terminally modified peptides . It has an empirical formula of C13H16O6 and a molecular weight of 268.26 .
Molecular Structure Analysis
The molecular formula of this compound is C13H16O6 . It has a monoisotopic mass of 268.094696 Da .Physical And Chemical Properties Analysis
This compound is a white to slight yellow to beige powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 492.3±45.0 °C at 760 mmHg, and a flash point of 187.8±22.2 °C . It has 6 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds .科学的研究の応用
Synthesis and Solid-Phase Applications
4-Formyl-3,5-dimethoxyphenol, a key component in 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid, is essential in preparing acid-labile linkers and resins like BAL (backbone amide linker) for solid-phase synthesis. These linkers and resins are widely used in the synthesis of peptides and non-peptides, demonstrating their versatility in chemical synthesis (Jin et al., 2001).
Comparative Studies in Solid Phase Synthesis
A study compared the efficacy of 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog in solid-phase synthesis, particularly through the Multipin™ approach. This research highlighted the broad applicability of these linkers for a variety of primary amines, demonstrating their practicality in diverse chemical syntheses (Bui et al., 2004).
Nanofluidic Devices and Synthetic Ion Channels
The compound's derivative, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, has been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application shows potential in fields like controlled release, sensing, and information processing, as the hydrophobic molecules in the channels can be altered through irradiation (Ali et al., 2012).
Antioxidant Properties
Research into the synthesis of various dimethoxyphenyl-1,2,4-triazoles, closely related to this compound, has been conducted to assess their antioxidant properties. This study contributes to understanding the potential of such compounds in combating oxidative stress (Dovbnya et al., 2022).
Fmoc Solid-Phase Synthesis of Peptide N-alkylamides
The compound is integral in the development of acid-labile handles for Fmoc solid-phase synthesis, specifically for peptide N-alkylamides. This research opens up new avenues in peptide synthesis, demonstrating the compound's broad utility in complex biochemical processes (Songster et al., 2004).
Safety and Hazards
This compound causes skin irritation and serious eye irritation . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it . In case of skin contact, wash with plenty of soap and water. If it gets in the eyes, rinse cautiously with water for several minutes .
作用機序
Target of Action
It is known as a bal-linker, which is commonly used in the preparation of carboxamides, carbamates, and c-terminally modified peptides . Therefore, it can be inferred that its targets could be proteins or peptides that require such modifications.
Mode of Action
The compound interacts with its targets through the formation of carboxamides and carbamates . This interaction results in the modification of the C-terminus of peptides, which can alter their function or stability .
Result of Action
The molecular and cellular effects of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid’s action would be dependent on the specific peptides it modifies . By altering the structure of these peptides, it could potentially influence their activity, stability, or interactions with other molecules.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . For instance, as an acid-sensitive linker, its stability and reactivity could be affected by pH .
特性
IUPAC Name |
4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-17-11-6-9(19-5-3-4-13(15)16)7-12(18-2)10(11)8-14/h6-8H,3-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJSVFHBVLKHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374318 | |
| Record name | 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197304-21-5 | |
| Record name | 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid in solid-phase synthesis?
A1: this compound is a key building block for a specific type of linker used in solid-phase synthesis, belonging to the BAL family (backbone amide linker) []. These linkers are acid-labile, meaning they can be cleaved under acidic conditions. This property is essential in solid-phase synthesis, as it allows for the controlled release of the synthesized molecule from the solid support once the synthesis is complete. The research article describes a simple and scalable method to synthesize this compound and incorporate it into a functionalized resin, 4-formyl-3,5-dimethoxyphenoxy-polystyrene, which is then used in solid-phase synthesis [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol](/img/structure/B190107.png)
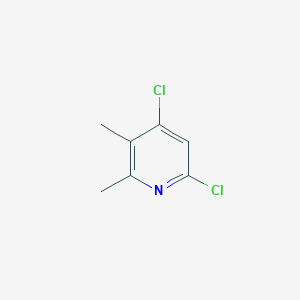

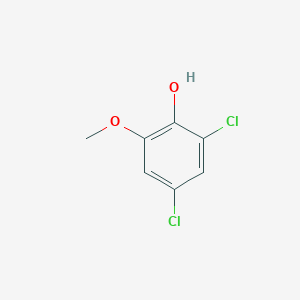
![Indeno[2,1-a]indene-5,10-dione](/img/structure/B190121.png)
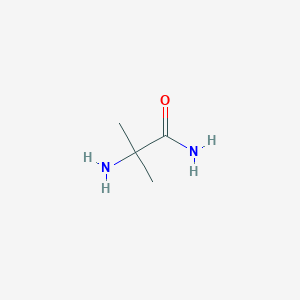
![7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B190126.png)
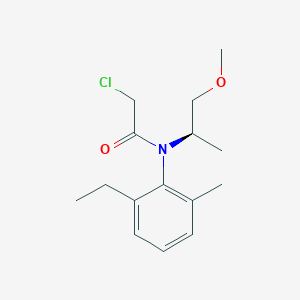
![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate](/img/structure/B190129.png)
